N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

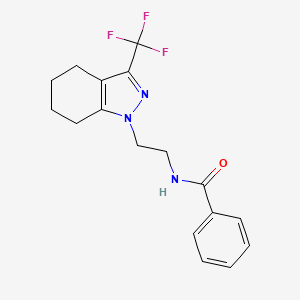

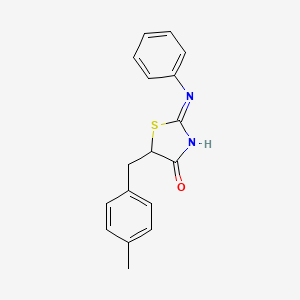

The compound “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide” is a complex organic molecule. It contains a cyclopropylamino group, a phenyl group, an isoxazole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the introduction of the cyclopropylamino group, and the attachment of the carboxamide group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the isoxazole ring might participate in electrophilic substitution reactions, while the carboxamide group could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in water .Aplicaciones Científicas De Investigación

1. Inhibition of Dihydroorotate Dehydrogenase Knecht and Löffler (1998) explored the inhibition of mitochondrial dihydroorotate dehydrogenase by isoxazol derivatives like A77-1726, which is structurally similar to the compound . This enzyme is crucial in pyrimidine nucleotide synthesis, impacting immune cell functions. Their research demonstrated significant inhibitory effects of various isoxazol derivatives on both rat and human enzymes, providing insights into immunosuppressive mechanisms relevant to conditions like rheumatoid arthritis (Knecht & Löffler, 1998).

2. Synthesis and Chemical Transformations Several studies focus on the synthesis and chemical transformation of isoxazol derivatives. Kumar et al. (2012) reported on the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed cyclization, which may have implications for producing compounds like the one (Kumar et al., 2012). Desimoni, Grünanger, and Finzi (1967) described the synthesis of isoxazolo[5,4-d]pyrimidines, highlighting the versatility and potential of such chemical structures in creating novel compounds (Desimoni, Grünanger, & Finzi, 1967).

3. Structure and Characterization Studies Research on the structure and characterization of isoxazole derivatives, such as the work by Smith et al. (1991), who analyzed the structure of an isoxazole amino ester, is vital for understanding the physical and chemical properties of these compounds (Smith et al., 1991).

4. Biological Activity Imramovský et al. (2011) investigated the biological activity of benzamides similar to the compound , finding significant activity against various microbial strains. This study highlights the potential of such compounds in the development of new antimicrobial agents (Imramovský et al., 2011).

5. Potential Antitumor Agents Research by Denny, Rewcastle, and Baguley (1990) into 2-phenylbenzimidazole-4-carboxamides, which share structural similarities with isoxazol derivatives, provides insights into their role as "minimal" DNA-intercalating agents and potential antitumor properties (Denny, Rewcastle, & Baguley, 1990).

6. Catalysis and Synthesis Applications Bumagin et al. (2019) utilized isoxazole-3-carboxamide derivatives as ligands to create bimetallic catalysts, highlighting the utility of these compounds in facilitating chemical reactions, such as the Suzuki reaction in aqueous media (Bumagin et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-10-14(9-17-22-10)16(21)19-13-4-2-11(3-5-13)8-15(20)18-12-6-7-12/h2-5,9,12H,6-8H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWSYXUNXDTFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2723799.png)

![Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B2723803.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2723807.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine](/img/structure/B2723810.png)

![(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2723816.png)

![methyl (2S,4R)-1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2723818.png)